molecular formula C22H16N2O2S B493186 1-(benzenesulfonyl)-2-(1H-indol-2-yl)indole

1-(benzenesulfonyl)-2-(1H-indol-2-yl)indole

Cat. No.: B493186
M. Wt: 372.4g/mol
InChI Key: RFVSOABTJACIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-2,2’-bi[1H-indole] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-2,2’-bi[1H-indole] typically involves the sulfonation of indole derivatives. One common method includes the reaction of indole with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-2,2’-bi[1H-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

1-(Phenylsulfonyl)-2,2’-bi[1H-indole] has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-2,2’-bi[1H-indole] involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The indole ring structure allows for interactions with enzymes and proteins, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)indole: A simpler derivative with similar biological activities.

    3-Nitro-1-(Phenylsulfonyl)-1H-indol-2-amine: Known for its antiviral properties.

    N-(tert-Butyl)-3-nitro-1-(Phenylsulfonyl)-1H-indol-2-amine: Studied for its anticancer potential.

Uniqueness

1-(Phenylsulfonyl)-2,2’-bi[1H-indole] is unique due to its bi-indole structure, which can lead to enhanced biological activities and different chemical reactivity compared to simpler indole derivatives. The presence of two indole rings connected by a single bond allows for more complex interactions with biological targets and can result in unique pharmacological properties .

Properties

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(1H-indol-2-yl)indole

InChI

InChI=1S/C22H16N2O2S/c25-27(26,18-10-2-1-3-11-18)24-21-13-7-5-9-17(21)15-22(24)20-14-16-8-4-6-12-19(16)23-20/h1-15,23H

InChI Key

RFVSOABTJACIKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4=CC5=CC=CC=C5N4

Origin of Product

United States

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